molecular formula C19H27F2N3O4S B2867232 N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide CAS No. 1797246-66-2

N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide

Cat. No. B2867232
CAS RN: 1797246-66-2
M. Wt: 431.5
InChI Key: QQZCAFUVEQHYFJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27F2N3O4S and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyamides

Research by Hsiao et al. (2000) highlighted the synthesis of polyamides incorporating flexible main-chain ether linkages and ortho-phenylene units, demonstrating the utility of related compounds in creating materials with high thermal stability and solubility in polar solvents. These polyamides were noncrystalline, demonstrating transparency and toughness, making them potentially useful in various industrial applications (Hsiao, Yang, & Chen, 2000).

Development of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed by Jona et al. (2009), highlighting its significance as a useful intermediate for the synthesis of nociceptin antagonists. This process included diastereoselective reduction and isomerization steps, showcasing the chemical's potential in medicinal chemistry (Jona et al., 2009).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) described N-tert-butanesulfinyl imines as exceedingly versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. Their study underlines the broader utility of such compounds in synthesizing a wide array of enantioenriched amines, crucial for pharmaceutical development (Ellman, Owens, & Tang, 2002).

Applications in Synthesizing Heterocyclic Carboxamides

Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, demonstrating the potential of related compounds in developing antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, offering insights into the chemical's application in neuroscience and pharmacology (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

N-tert-butyl-4-[[[2-(difluoromethylsulfonyl)benzoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2N3O4S/c1-19(2,3)23-18(26)24-10-8-13(9-11-24)12-22-16(25)14-6-4-5-7-15(14)29(27,28)17(20)21/h4-7,13,17H,8-12H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZCAFUVEQHYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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